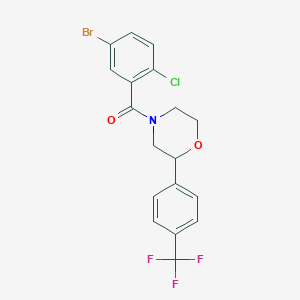
(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a useful research compound. Its molecular formula is C18H14BrClF3NO2 and its molecular weight is 448.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research has indicated that derivatives of (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, specifically bromophenols, have been synthesized and evaluated for their antioxidant activities. These studies have shown that synthesized bromophenols possess effective antioxidant power, comparable to standard antioxidant compounds like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), α-tocopherol, and trolox. The antioxidant activities were determined through various in vitro assays, demonstrating the potential of these compounds as promising molecules due to their antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012); (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Synthesis and Chemical Properties
Another key application is in the synthesis and structural analysis of related compounds. For instance, a facile procedure for synthesizing enantiomerically pure diarylethane derivatives starting from similar ketones has been developed. This research provides valuable insights into the synthesis techniques and potential applications of these compounds in creating optically active materials with high purity and well-defined configurations (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
Potential in Drug Development
Derivatives of this compound have been explored for their potential in drug development, particularly in the context of anticancer and antimicrobial activities. For example, novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their antagonistic role against neoplastic development, indicating significant anti-proliferative activity against various types of cancer cells (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).
Role in Chemical Reactions
The structural features and reactivity of this compound derivatives have been investigated in various chemical reactions, including their role in clathrate formation and interactions between aromatic rings. These studies contribute to a deeper understanding of the molecular interactions and potential applications in materials science (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClF3NO2/c19-13-5-6-15(20)14(9-13)17(25)24-7-8-26-16(10-24)11-1-3-12(4-2-11)18(21,22)23/h1-6,9,16H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRAQXFBODFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[b]thiophen-5-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2670341.png)
![5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2670342.png)

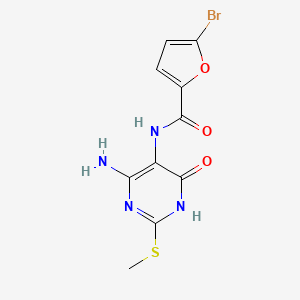


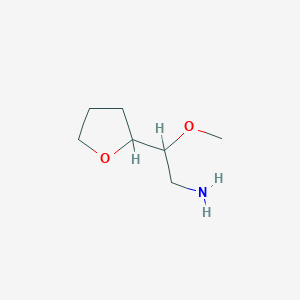
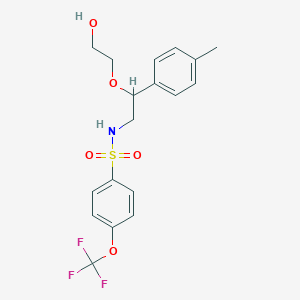
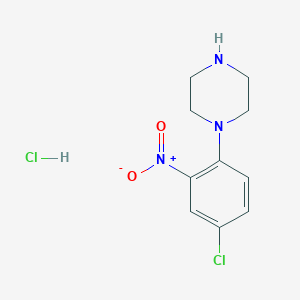
![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)
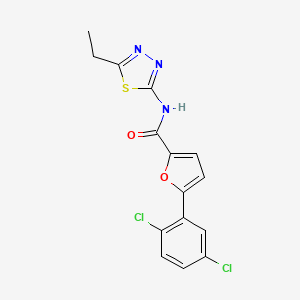
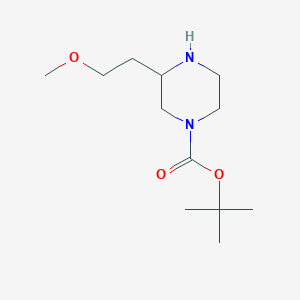
![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2670362.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2670364.png)
